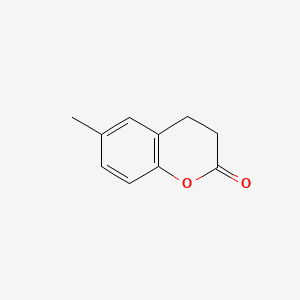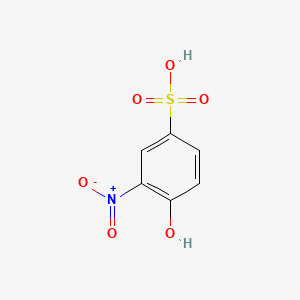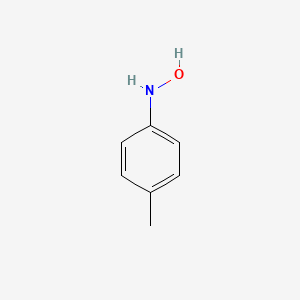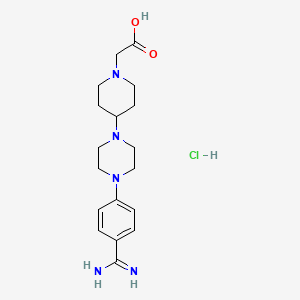
4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
Overview
Description
4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride , also known by its chemical formula C7H11BClNO2 , is a compound with intriguing pharmacological properties. It falls within the class of boronic acid derivatives and has been studied for its potential therapeutic applications.
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of boronic acid intermediates. While I don’t have access to specific papers detailing the exact synthetic route, it typically starts with the reaction of 4-aminomethylphenylboronic acid with appropriate reagents to introduce the piperidine ring. Subsequent acetylation and hydrochloride salt formation yield the final product.
Molecular Structure Analysis
The molecular structure of 4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride consists of the following components:
- A central piperidine ring (a six-membered heterocycle containing nitrogen).
- An aminomethylphenyl group attached to the piperidine ring.
- A boronic acid moiety linked to the phenyl group.
- The acetic acid functional group.
- The hydrochloride counterion.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Boronic acid coupling reactions : Due to the boronic acid group, it can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides or triflates.
- Hydrolysis : The acetic acid portion can undergo hydrolysis under specific conditions.
- Salt formation : The hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Physical And Chemical Properties Analysis
- Physical State : It exists as a solid .
- Solubility : It is soluble in water due to the hydrochloride salt.
- Melting Point : The melting point varies but is typically above room temperature.
- Stability : It should be stored in a dark place under an inert atmosphere at temperatures between 2°C and 8°C .
Scientific Research Applications
Synthesis and Structural Modifications
- The compound has been a subject of interest in various synthesis studies. For instance, rearrangements of sulfonamide derivatives have been explored, involving the transformation of N-phenylacetyl-2- and 4-pyridinesulfonamide 1-oxides into α-phenyl-2- and 4-pyridineacetic acid 1-oxides, which, through esterification and catalytic reduction, yield methyl 2- and 4-piperidineacetate hydrochlorides (Naito, Dohmori, & Kotake, 1964).
Pharmacological Effects
- The compound's derivatives have been synthesized and studied for their pharmacological effects, such as the antihypertensive effect on spontaneously hypertensive rats and inhibition of nimodipine binding to rat cardiac membrane homogenate (Ashimori et al., 1991). This highlights the compound's potential in cardiovascular research.
Antihistaminic Properties
- A related compound, Cetirizine, a piperazine antihistamine, has been derived from the primary compound. It is a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Anti-Acetylcholinesterase Activity
- Derivatives of this compound have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating potential use in conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Antimicrobial and Anti-inflammatory Activities
- Some derivatives have shown promising results in in vitro activities against a range of bacteria and the yeast-like pathogenic fungus Candida albicans. They also displayed anti-inflammatory activity, indicating their potential in the treatment of infectious diseases and inflammation (Al-Omar et al., 2010).
Anti-Tumor Activity
- Novel compounds derived from the primary compound have exhibited significant cytotoxicity in vitro against several tumor cell lines and in vivo antitumor activity in tumor models (Naito et al., 2005).
Safety And Hazards
- Warning : It is classified as hazardous (GHS07) and may cause skin and eye irritation.
- Precautions : Handle with care, avoid inhalation, and wear appropriate protective equipment.
Future Directions
Research on this compound continues, exploring its potential applications in medicine, catalysis, and materials science. Further studies are needed to elucidate its biological targets and optimize its properties.
properties
IUPAC Name |
2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2.ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCPHZZPRPPDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942158 | |
| Record name | {4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride | |
CAS RN |
201304-22-5 | |
| Record name | GR 144053 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201304225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR 144053 trihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



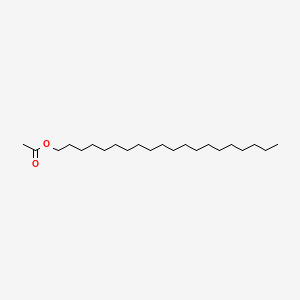
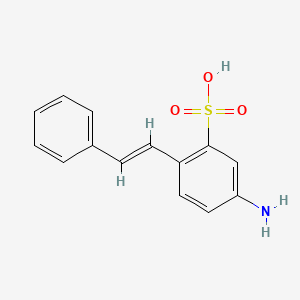
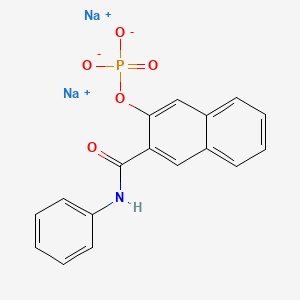
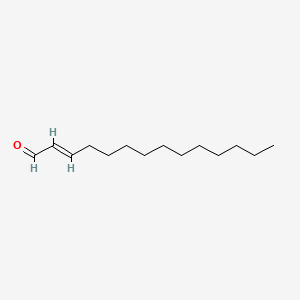
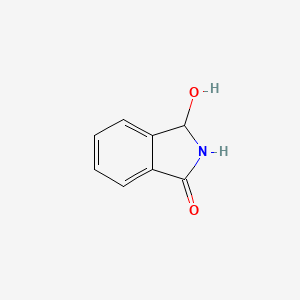
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)
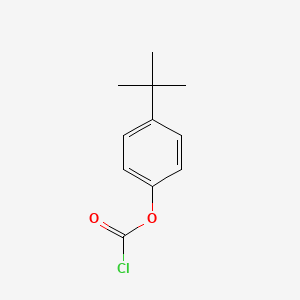
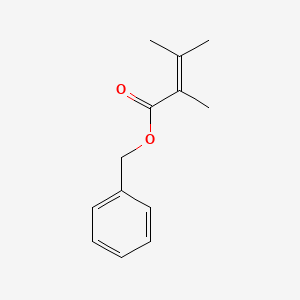
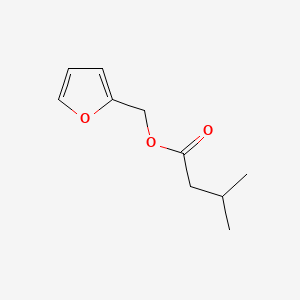
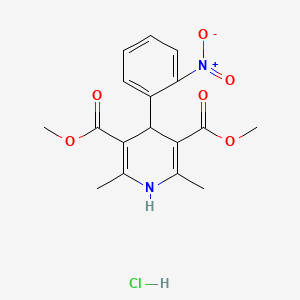
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)
